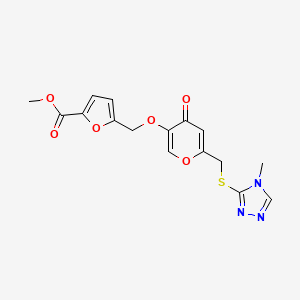

![molecular formula C19H22ClN3O4S B2729017 2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177940-84-9](/img/structure/B2729017.png)

2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .Molecular Structure Analysis

The molecular structure of related compounds like (E)- (2- ( (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide, C16H15N3O2S has been studied . The compound is triclinic with a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves a silver-catalyzed decarboxylation/in situ-generated C-center radical-triggered a, -conjugated addition/6-exo-dig cyclization/H-abstraction/5-endo-trig b cyclization/SET sequence .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide include a molecular weight of 179.18, and it’s a solid compound stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- This compound is a key intermediate in the synthesis of various heterocyclic compounds. Bakhite et al. (2005) explored its use in synthesizing novel pyridothienopyrimidines and related systems, highlighting its versatility in organic synthesis (Bakhite, Al‐Sehemi, & Yamada, 2005).

- Chiriapkin et al. (2021) demonstrated its application in creating tetrahydrothienopyrimidine derivatives, underlining its potential in developing compounds with potential anti-inflammatory activity (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Antimicrobial Activity

- Patel, Agravat, and Shaikh (2011) studied its derivatives for antimicrobial properties. Their research contributes to understanding the compound's potential in creating new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Reactivity

- Ukhin et al. (2015) and Vasilin et al. (2015) conducted research focusing on the compound's reactivity and structural characteristics. These studies provide insights into its chemical behavior and potential applications in more complex chemical syntheses (Ukhin, Suponitsky, Shepelenko, Belousova, Popova, & Borodkin, 2015), (Vasilin, Lukina, Stroganova, Morozov, & Krapivin, 2015).

Applications in Synthesizing Novel Compounds

- Talupur, Satheesh, and Chandrasekhar (2021) explored its use in synthesizing new compounds with potential biological applications, indicating its utility in medicinal chemistry research (Talupur, Satheesh, & Chandrasekhar, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of related compounds like 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involve further chemical modifications, involving analogue synthesis and scaffold hopping . It’s also suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S.ClH/c1-2-22-8-7-11-15(9-22)27-19(16(11)17(20)23)21-18(24)14-10-25-12-5-3-4-6-13(12)26-14;/h3-6,14H,2,7-10H2,1H3,(H2,20,23)(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRGSMMSZTVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine](/img/structure/B2728934.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2728935.png)

![1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one](/img/structure/B2728937.png)

![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)

![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)

![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)

![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)